Acetyl-11-keto-b-boswellic acid
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Overview
Description
Acetyl-11-keto-beta-boswellic acid: is a naturally derived pentacyclic triterpene obtained from the gum resin of Boswellia serrata . It is known for its anti-inflammatory, immunomodulatory, and 5-lipoxygenase inhibitory properties, making it a popular choice for the treatment of inflammatory conditions such as rheumatoid arthritis . The compound exists as a white crystalline powder with limited water solubility but high solubility in organic solvents like ethanol, methanol, acetonitrile, chloroform, and acetone .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetyl-11-keto-beta-boswellic acid can be synthesized through various methods. One common approach involves the extraction of the compound from the gum resin of Boswellia serrata, followed by purification using chromatographic techniques . The compound can also be synthesized through chemical modification of boswellic acids, involving acetylation and oxidation reactions .
Industrial Production Methods: In industrial settings, the production of acetyl-11-keto-beta-boswellic acid often involves large-scale extraction from Boswellia serrata resin. The resin is subjected to solvent extraction, followed by purification using techniques such as high-performance liquid chromatography (HPLC) . The purified compound is then crystallized to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Acetyl-11-keto-beta-boswellic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.
Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions include various derivatives of acetyl-11-keto-beta-boswellic acid, such as hydroxylated or alkylated compounds .
Scientific Research Applications
Acetyl-11-keto-beta-boswellic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of acetyl-11-keto-beta-boswellic acid involves the inhibition of the 5-lipoxygenase enzyme, which plays a key role in the synthesis of leukotrienes, inflammatory mediators . By inhibiting this enzyme, the compound reduces the production of leukotrienes, thereby alleviating inflammation . Additionally, acetyl-11-keto-beta-boswellic acid modulates the activity of various signaling pathways involved in inflammation and immune response .
Comparison with Similar Compounds
- Beta-boswellic acid
- 11-keto-beta-boswellic acid
- Acetyl-beta-boswellic acid
Comparison: Acetyl-11-keto-beta-boswellic acid is unique due to its acetyl and keto functional groups, which enhance its anti-inflammatory and immunomodulatory properties compared to other boswellic acids . The presence of these functional groups allows for more effective inhibition of the 5-lipoxygenase enzyme and modulation of inflammatory pathways .
Properties
Molecular Formula |
C32H48O5 |
---|---|
Molecular Weight |
512.7 g/mol |
IUPAC Name |
(4R,6aR,6bS,8aR,14bS)-3-acetyloxy-4,6a,6b,8a,11,12,14b-heptamethyl-14-oxo-1,2,3,4a,5,6,7,8,9,10,11,12,12a,14a-tetradecahydropicene-4-carboxylic acid |
InChI |
InChI=1S/C32H48O5/c1-18-9-12-28(4)15-16-30(6)21(25(28)19(18)2)17-22(34)26-29(5)13-11-24(37-20(3)33)32(8,27(35)36)23(29)10-14-31(26,30)7/h17-19,23-26H,9-16H2,1-8H3,(H,35,36)/t18?,19?,23?,24?,25?,26?,28-,29+,30-,31-,32-/m1/s1 |
InChI Key |
HMMGKOVEOFBCAU-PGPDUJITSA-N |
Isomeric SMILES |
CC1CC[C@@]2(CC[C@@]3(C(=CC(=O)C4[C@]3(CCC5[C@@]4(CCC([C@]5(C)C(=O)O)OC(=O)C)C)C)C2C1C)C)C |
Canonical SMILES |
CC1CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C(=O)O)OC(=O)C)C)C)C2C1C)C)C |
Origin of Product |
United States |
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